

(E)-Cinnamamide CAS number and molecular weight

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Compound of Interest

Compound Name: (E)-Cinnamamide

Cat. No.: B1669050

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An In-depth Technical Guide to (E)-Cinnamamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Cinnamamide, the trans-isomer of cinnamamide, is a naturally occurring compound and a derivative of cinnamic acid. It has garnered significant interest in the scientific community due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This document provides a comprehensive overview of **(E)-Cinnamamide**, including its chemical and physical properties, synthesis methodologies, and known biological activities with a focus on its mechanism of action. Detailed experimental protocols and a visualization of a key signaling pathway are presented to facilitate further research and development.

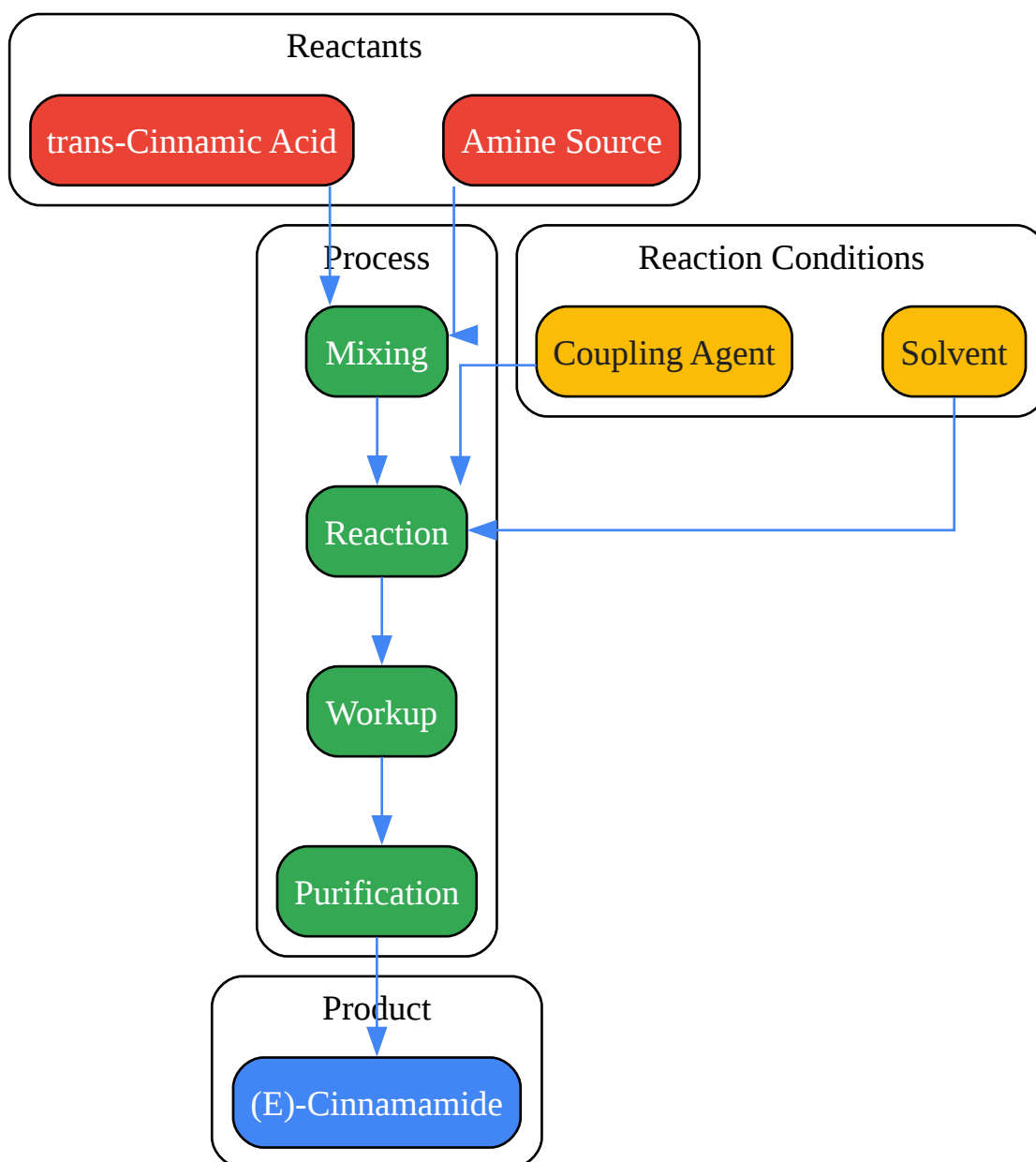
Chemical and Physical Properties

(E)-Cinnamamide, also known as trans-Cinnamamide, is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	22031-64-7	[1][2][3]
621-79-4 (predominantly trans)	[4][5][6]	
Molecular Formula	C ₉ H ₉ NO	[1][4]
Molecular Weight	147.17 g/mol	[1][3]
Melting Point	148-150 °C	[1][7]
Appearance	White to off-white crystalline powder	[4][8]
Solubility	Slightly soluble in hot water, soluble in ether and carbon disulfide. Soluble in DMSO and Methanol.	[8]
IUPAC Name	(E)-3-phenylprop-2-enamide	[2]

Synthesis of (E)-Cinnamamide

Several synthetic routes to **(E)-Cinnamamide** have been reported. A common laboratory-scale synthesis involves the amidation of trans-cinnamic acid. Below is a generalized workflow for this process.



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Figure 1: General workflow for the synthesis of (E)-Cinnamamide.

Experimental Protocol: Amidation of trans-Cinnamic Acid

This protocol describes a general method for the synthesis of cinnamamide derivatives from cinnamic acid.

Materials:

- trans-Cinnamic acid
- Thionyl chloride (SOCl_2) or a suitable coupling agent (e.g., EDC, DCC)
- Ammonia source (e.g., ammonium hydroxide) or a primary/secondary amine
- Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- **Acid Chloride Formation:** In a round-bottom flask, dissolve trans-cinnamic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
- **Amidation:** Dissolve the resulting cinnamoyl chloride in an anhydrous solvent like dichloromethane. Cool the solution in an ice bath. Slowly add a solution of the amine or ammonium hydroxide while stirring.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

- Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain pure **(E)-Cinnamamide**.

Biological Activities and Mechanisms of Action

(E)-Cinnamamide has been reported to exhibit a range of biological activities. The following sections summarize key findings and present relevant data in a structured format.

Anticancer Activity

(E)-Cinnamamide has demonstrated cytotoxic effects against various cancer cell lines.

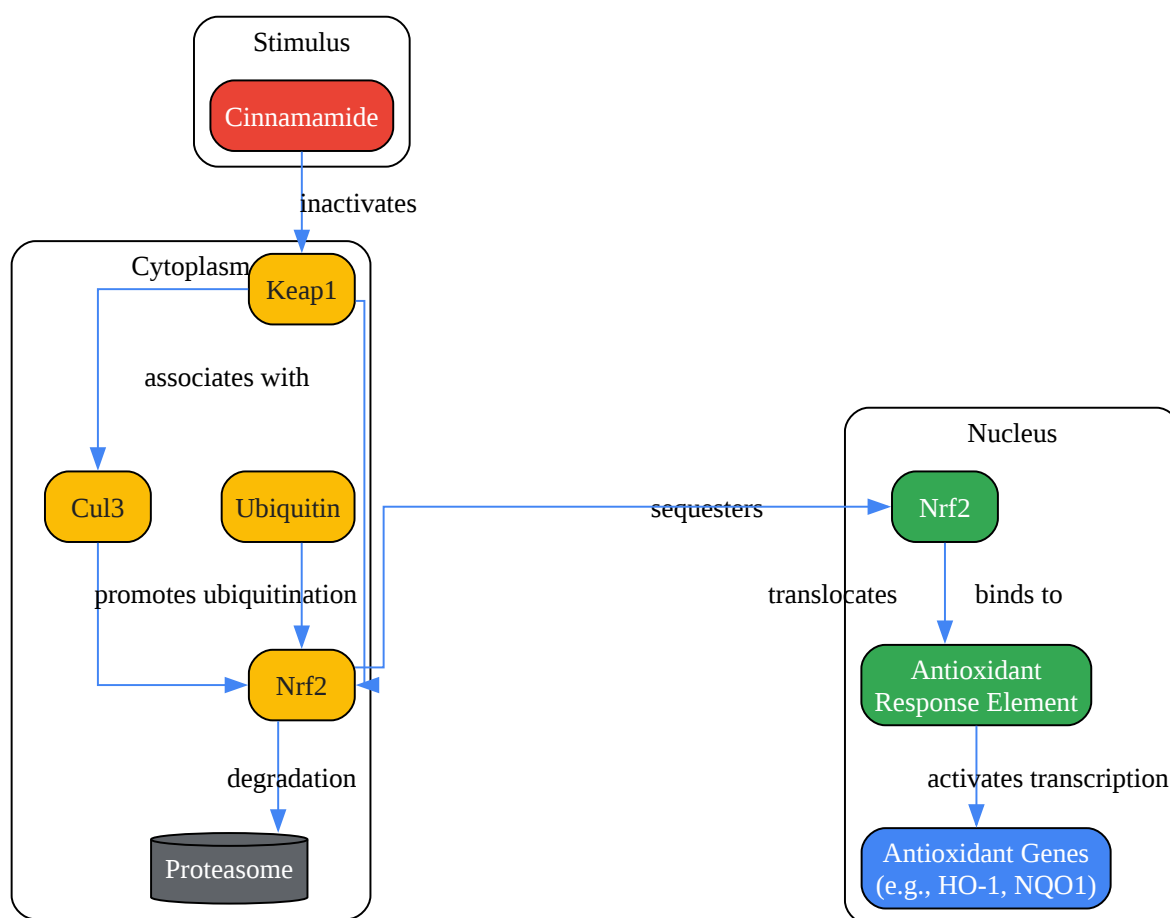
Cell Line	IC ₅₀ (mM)	Reference
BEL-7402 (Human Hepatoma)	1.94	[4]
HT-1080 (Fibrosarcoma)	1.29	[4]

Antimicrobial Activity

Studies have shown that cinnamamide derivatives possess antimicrobial properties against both bacteria and fungi. The minimum inhibitory concentration (MIC) for butyl cinnamate, a related derivative, was found to be 626.62 μ M against several fungal strains[9].

Antioxidant Activity and Nrf2 Signaling Pathway

(E)-Cinnamamide and its derivatives have been shown to possess antioxidant properties, in part through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins.



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Figure 2: The Nrf2 signaling pathway activated by **(E)-Cinnamamide**.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. **(E)-Cinnamamide** can inactivate Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the

expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

- Cancer cell line of interest (e.g., BEL-7402, HT-1080)
- Complete cell culture medium
- **(E)-Cinnamamide** stock solution (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Multichannel pipette
- Plate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- **Treatment:** Prepare serial dilutions of **(E)-Cinnamamide** in complete culture medium. Remove the old medium from the wells and add 100 μ L of the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
- **Incubation:** Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

- **MTT Addition:** After the incubation period, add 20 μL of MTT solution to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC_{50} value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

(E)-Cinnamamide is a versatile molecule with a range of promising biological activities. Its straightforward synthesis and well-characterized properties make it an attractive scaffold for further investigation and development in the fields of medicinal chemistry and drug discovery. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of **(E)-Cinnamamide** and its derivatives.

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